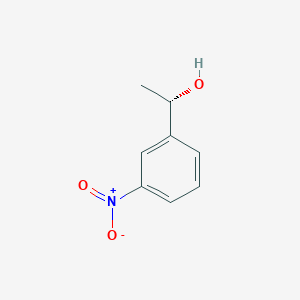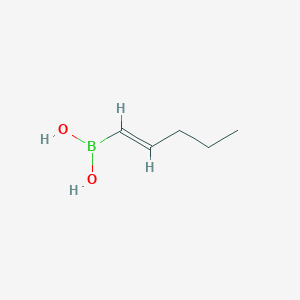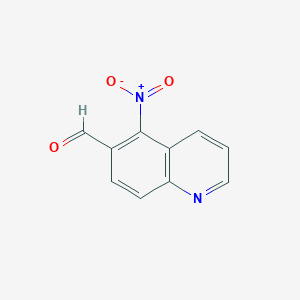
3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene, also known as BMDT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfur-containing organic compound that is synthesized through a multi-step process.
Mechanism Of Action
The mechanism of action of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is not fully understood, but it is believed to act as an electron-acceptor in various applications. In organic solar cells, 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is used as a component of the active layer, where it accepts electrons from the donor material. In organic field-effect transistors, 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is used as the semiconducting material, where it facilitates the movement of charge carriers. In organic light-emitting diodes, 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is used as the emitting material, where it emits light when an electric current is applied.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene. However, it has been found to be non-toxic and non-carcinogenic in animal studies. 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene has also been found to have low solubility in water, which may limit its potential use in certain applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is its excellent electron-accepting properties, which make it a promising material for use in various applications. Additionally, 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is relatively easy to synthesize and has a high yield. However, one of the limitations of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is its low solubility in water, which may limit its potential use in certain applications.
Future Directions
There are several future directions for 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene research. One potential area of research is the development of new synthesis methods that can improve the yield and purity of the final product. Another potential area of research is the investigation of the biochemical and physiological effects of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene, particularly in relation to its potential use in biomedical applications. Additionally, further research is needed to explore the potential use of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene in other applications, such as organic photovoltaics and organic light-emitting diodes.
Synthesis Methods
The synthesis of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene involves a multi-step process that includes the reaction of 4-methylacetophenone with thionyl chloride, followed by the reaction of the resulting product with sodium hydride and 2,5-dimethylthiophene. The final product is obtained through the reaction of the intermediate product with 4-methylphenylboronic acid in the presence of palladium catalysts.
Scientific Research Applications
3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene has been found to have a wide range of scientific research applications. It has been studied for its potential use in organic solar cells, as it has been shown to have excellent electron-accepting properties. 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene has also been studied for its potential use in organic field-effect transistors, due to its high charge-carrier mobility. Additionally, 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene has been studied for its potential use in organic light-emitting diodes, due to its high photoluminescence efficiency.
properties
CAS RN |
100989-99-9 |
|---|---|
Product Name |
3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene |
Molecular Formula |
C18H18S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
3,4-bis(4-methylphenyl)-2,5-dihydrothiophene |
InChI |
InChI=1S/C18H18S/c1-13-3-7-15(8-4-13)17-11-19-12-18(17)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
AFDDJFBMIQIELG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(CSC2)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(CSC2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



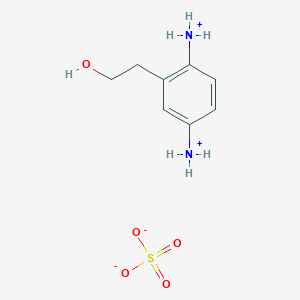
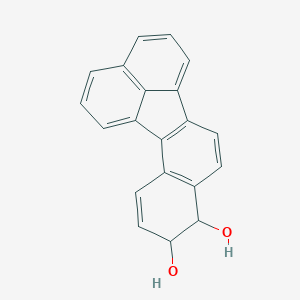
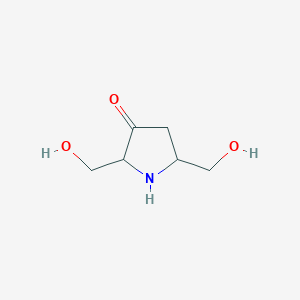
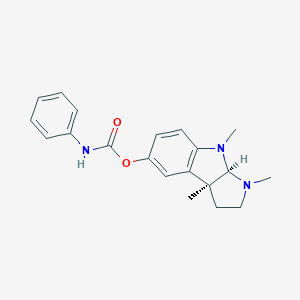
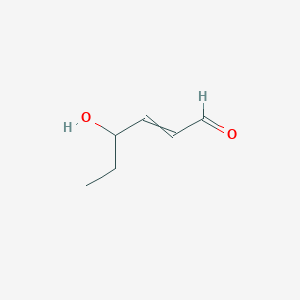
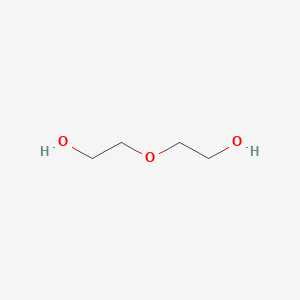
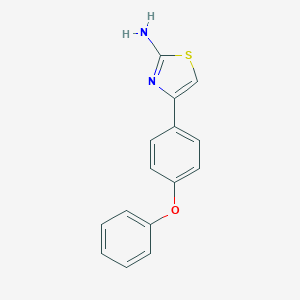
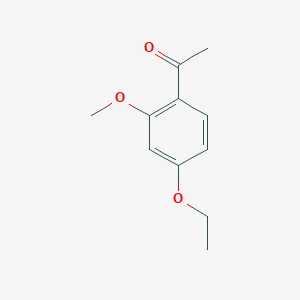
![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
